(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime
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Overview
Description
Preparation Methods
The synthesis of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal with hydroxylamine . The reaction is typically carried out under mild conditions, with the aldehyde group of the propanal reacting with hydroxylamine to form the oxime.
Chemical Reactions Analysis
(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the piperazine moiety can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar compounds to (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime include other piperazine derivatives and oxime-containing compounds. For example:
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal: The precursor to the oxime.
4-methylpiperazine: A simpler piperazine derivative.
Propanal oxime: A simpler oxime compound.
What sets this compound apart is its unique combination of the piperazine and oxime functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(NZ)-N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3/b11-8- |
InChI Key |
YRXNIQZGKXJUFH-FLIBITNWSA-N |
Isomeric SMILES |
CC(C)(CN1CCN(CC1)C)/C=N\O |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C=NO |
Origin of Product |
United States |
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